

# "High-performance liquid chromatography (HPLC) for Distalgesic analysis"

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## Compound of Interest

Compound Name: *Distalgesic*  
CAS No.: *39400-85-6*  
Cat. No.: *B1203322*

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## Application Notes and Protocols for the HPLC Analysis of Distalgesic

### Introduction

**Distalgesic** is a combination analgesic medication. Historically, it contained dextropropoxyphene and paracetamol (acetaminophen). However, in various regions, the formulation has been updated to a combination of tramadol hydrochloride and paracetamol.[1][2][3][4][5] High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust method for the simultaneous quantification of these active pharmaceutical ingredients (APIs) in dosage forms. This document provides detailed application notes and protocols for the analysis of both formulations of **Distalgesic** using HPLC.

## Part 1: Analysis of Distalgesic (Dextropropoxyphene and Paracetamol Formulation)

### Application Note

This application note describes a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous estimation of dextropropoxyphene hydrochloride and paracetamol in pharmaceutical dosage forms. The method is simple, rapid, and selective for the quantification of these compounds.

## Experimental Protocol

### 1.2.1. Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

Parameter	Condition
Instrument	High-Performance Liquid Chromatograph
Column	Inertsil ODS-3 (250mm × 4.6mm, 5 $\mu$ )
Mobile Phase	0.1M Ammonium Acetate Buffer & Methanol (15:85 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 215 nm
Injection Volume	20 $\mu$ L
Temperature	Ambient

### 1.2.2. Preparation of Solutions

- **Mobile Phase Preparation:** Prepare a 0.1M solution of ammonium acetate and mix it with methanol in the ratio of 15:85 (v/v). Filter the solution through a 0.45  $\mu$ m membrane filter and degas.
- **Standard Stock Solution Preparation:** Accurately weigh and transfer 10 mg of dextropropoxyphene HCl and 10 mg of paracetamol into separate 100 mL volumetric flasks. Dissolve in a small amount of mobile phase, sonicate for 15 minutes, and then make up the volume with the mobile phase.

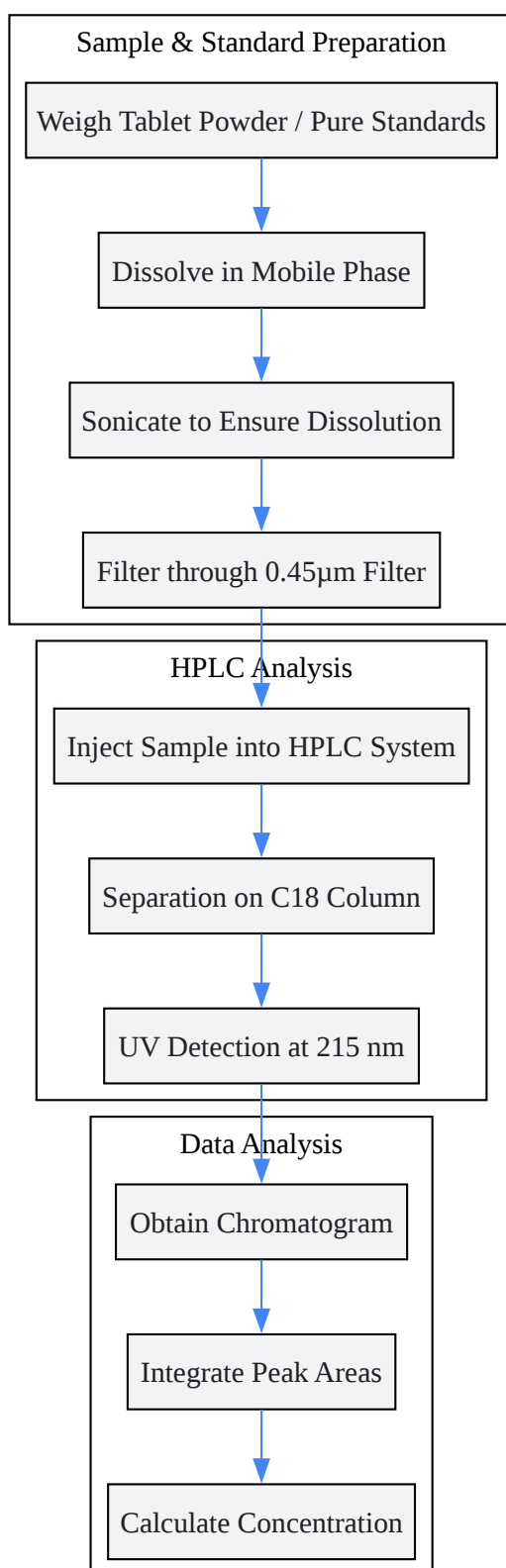
- **Sample Preparation:** Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of paracetamol into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and filter the solution through a 0.45 µm membrane filter.

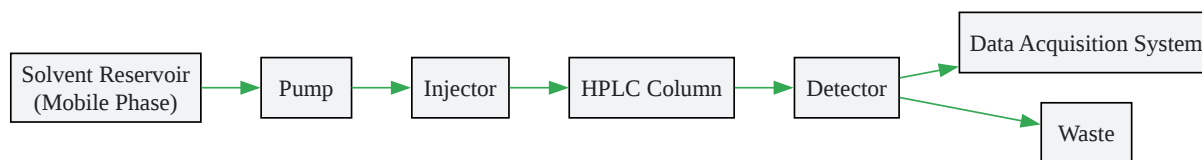
### 1.2.3. Method Validation Summary

The following table summarizes the validation parameters for the HPLC method for dextropropoxyphene and paracetamol.[6]

Parameter	Dextropropoxyphene HCl	Paracetamol
Linearity Range (µg/mL)	8.0 - 48.0	62.5 - 375
Correlation Coefficient (r <sup>2</sup> )	> 0.999	> 0.999
% Recovery	100.08%	99.17%
Limit of Detection (LOD)	Not Reported	Not Reported
Limit of Quantification (LOQ)	Not Reported	Not Reported

## Experimental Workflow





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- To cite this document: BenchChem. ["High-performance liquid chromatography (HPLC) for Distalgesic analysis"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203322/docs#high-performance-liquid-chromatography-hplc-for-distalgesic-analysis>]

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